N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(3-nitropyrazol-1-yl)acetamide
Description
N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(3-nitropyrazol-1-yl)acetamide is a synthetic organic compound that features a benzofuran core with ethoxy and methyl substitutions, linked to a nitropyrazole moiety via an acetamide bridge
Properties
IUPAC Name |
N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(3-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5/c1-3-24-14-7-11-6-10(2)25-13(11)8-12(14)17-16(21)9-19-5-4-15(18-19)20(22)23/h4-5,7-8,10H,3,6,9H2,1-2H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAOQHSPXZXPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CC(O2)C)NC(=O)CN3C=CC(=N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(3-nitropyrazol-1-yl)acetamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an ethyl acetoacetate under acidic conditions.
Substitution Reactions: The ethoxy and methyl groups are introduced via electrophilic aromatic substitution reactions.
Nitropyrazole Synthesis: The nitropyrazole moiety is synthesized separately, often starting from pyrazole through nitration reactions.
Coupling Reaction: The final step involves coupling the benzofuran derivative with the nitropyrazole via an acetamide linkage, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:
Batch or Continuous Flow Processes: To ensure consistent quality and yield.
Catalysts and Optimized Conditions: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(3-nitropyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran core can be oxidized to form quinone derivatives.
Reduction: The nitro group on the pyrazole can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminopyrazole derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(3-nitropyrazol-1-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigated for its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: Used in the development of organic electronic materials due to its conjugated system.
Mechanism of Action
The mechanism of action of N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(3-nitropyrazol-1-yl)acetamide depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or modulating their activity. The nitropyrazole moiety could be involved in redox reactions within biological systems.
Pharmacological Effects: The compound might exert its effects through binding to molecular targets such as proteins or nucleic acids, altering their function and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(3-aminopyrazol-1-yl)acetamide: Similar structure but with an amino group instead of a nitro group, potentially altering its reactivity and biological activity.
N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(3-chloropyrazol-1-yl)acetamide: Contains a chloro group, which may influence its chemical properties and applications.
Uniqueness
N-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-2-(3-nitropyrazol-1-yl)acetamide is unique due to the combination of its benzofuran and nitropyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
